4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C18H16F3N5OS and a molecular weight of 407.42 g/mol . This compound is known for its unique structure, which combines a trifluoromethyl group, a benzaldehyde moiety, and a triazole ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(Trifluoromethyl)benzaldehyde: This can be achieved through the oxidation of 4-(Trifluoromethyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate can be prepared by reacting 4-ethoxyphenylhydrazine with carbon disulfide and hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 4-(Trifluoromethyl)benzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst to form the desired hydrazone.
Chemical Reactions Analysis
4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The triazole ring can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(Trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl and benzaldehyde moieties but lacks the triazole ring, making it less versatile in biological applications.
3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This compound contains the triazole ring and ethoxyphenyl group but lacks the trifluoromethylbenzaldehyde moiety, limiting its chemical reactivity.
Benzaldehyde: A simpler compound with only the benzaldehyde moiety, making it less effective in complex chemical and biological interactions.
The unique combination of functional groups in 4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
624725-25-3 |
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Molecular Formula |
C18H16F3N5OS |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16F3N5OS/c1-2-27-15-9-5-13(6-10-15)16-23-24-17(28)26(16)25-22-11-12-3-7-14(8-4-12)18(19,20)21/h3-11,25H,2H2,1H3,(H,24,28)/b22-11+ |
InChI Key |
WPJICFWQPABIPM-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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